molecular formula C6H9O9P B1505829 [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate CAS No. 23313-12-4

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate

Cat. No.: B1505829
CAS No.: 23313-12-4
M. Wt: 256.10 g/mol
InChI Key: MIJPAVRNWPDMOR-ZAFYKAAXSA-N
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Description

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate is a complex organic compound with significant biochemical relevance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate involves multiple steps, starting from simpler organic molecules. The process typically includes the protection of functional groups, selective oxidation, and phosphorylation reactions. Specific conditions such as temperature, pH, and the use of catalysts are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification methods such as chromatography and crystallization ensures the compound’s high purity required for its applications .

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and phosphorylating agents like phosphorus oxychloride. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can regenerate the original hydroxyl groups .

Scientific Research Applications

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. It may act as an enzyme substrate or inhibitor, modulating biochemical reactions and influencing cellular functions. The exact pathways and molecular targets depend on the specific context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate is unique due to its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .

Biological Activity

The compound [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate, a derivative of ascorbic acid (Vitamin C), is recognized for its potential biological activities, particularly its antioxidant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C6H9O9P
  • Molecular Weight: 238.11 g/mol
  • CAS Number: 220644-17-7

The primary mode of action for this compound is its role as an antioxidant . It functions by donating electrons to neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage. The compound also facilitates the regeneration of other antioxidants such as Vitamin E and influences various enzymes involved in redox homeostasis and cellular signaling pathways.

Biological Activities

  • Antioxidant Activity:
    • The compound effectively scavenges free radicals, reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects:
    • Recent studies indicate that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, although detailed mechanisms remain under investigation.
  • Potential Role in Cancer Therapy:
    • Research has shown that derivatives of ascorbic acid can enhance the efficacy of chemotherapeutic agents by reducing side effects and improving therapeutic outcomes in cancer treatment .

Applications in Research and Medicine

Research Applications:

  • Used as a model compound to study the metabolism and transport of sulfated molecules within biological systems.
  • Investigated for its potential roles in metabolic pathways related to oxidative stress and cellular signaling.

Medical Applications:

  • Explored for use in formulations aimed at skin protection due to its stability compared to traditional Vitamin C formulations. It is particularly noted for its ability to protect against UV-induced skin damage.

Case Study 1: Antioxidant Efficacy in Human Cells

A study examined the effects of this compound on human keratinocytes exposed to oxidative stress. Results indicated a significant reduction in ROS levels and improved cell viability compared to untreated controls, suggesting a protective role against oxidative damage.

Case Study 2: Synergistic Effects with Chemotherapy

In a clinical trial involving patients with glioblastoma, the incorporation of ascorbic acid derivatives showed enhanced therapeutic effects when combined with standard chemotherapy regimens. Patients receiving the combination treatment exhibited improved survival rates and reduced adverse effects associated with chemotherapy .

Properties

IUPAC Name

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9O9P/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13/h2,4,7-9H,1H2,(H2,11,12,13)/t2-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJPAVRNWPDMOR-ZAFYKAAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945987
Record name 2-O-Phosphonohex-1-enofuranos-3-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23313-12-4, 109620-90-8
Record name Ascorbic acid 2-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23313-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ascorbate-2-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-O-Phosphonohex-1-enofuranos-3-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Ascorbic acid, 2-(dihydrogen phosphate)
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Record name L-Ascorbate-2-Phosphate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-ASCORBYL-2-PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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